(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
The compound “(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a complex organic molecule. It contains a thiazole derivative, which is a type of heterocyclic compound . Thiazole derivatives have been studied for their optoelectronic properties .
Synthesis Analysis
The synthesis of similar thiazole derivatives has been reported in the literature . For instance, 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of thiazole derivatives has been analyzed using methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) . The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity .Chemical Reactions Analysis
Thiazole derivatives have been studied for their reactivity. For instance, the UV spectra are calculated by using TDDFT on the optimized geometry . The Fukui function of the title molecule is also calculated by using the Mulliken charge on the neutral anion cation state .Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives have been studied. For instance, several optoelectronic properties of the title molecule are calculated by using the DFT/6–311++G (d,p) method .Scientific Research Applications
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including those with benzo[d]thiazol and naphthalene structures, are pivotal in medicinal chemistry due to their diverse biological activities. For example, compounds synthesized from visnaginone and khellinone, with structural similarities to the query compound, have demonstrated significant anti-inflammatory and analgesic properties by inhibiting cyclooxygenase enzymes (COX-1/COX-2) and showing potential as COX-2 selective inhibitors (Abu‐Hashem et al., 2020).
Photodynamic Therapy
Compounds with benzo[d]thiazol structures have been explored for their photophysical and photochemical properties, making them suitable for photodynamic therapy (PDT) applications. A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base demonstrated high singlet oxygen quantum yields, indicating potential as Type II photosensitizers for cancer treatment in PDT (Pişkin et al., 2020).
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives, structurally related to the query compound, have been synthesized and evaluated for their antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal isolates, showing weak to moderate antibacterial and antifungal activities (Alhameed et al., 2019).
Anticancer Agents
The synthesis of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety has been reported, with some compounds demonstrating potent cytotoxic activity against various human cancer cell lines. These compounds induce apoptosis and cell cycle arrest, highlighting their potential as anticancer agents (Ravichandiran et al., 2019).
PET Imaging
Research on carbon-11 labeled naphthalene-sulfonamides for positron emission tomography (PET) imaging of human CCR8, a chemokine receptor implicated in various diseases, demonstrates the utility of naphthalene derivatives in the development of diagnostic tools (Wang et al., 2008).
Future Directions
Thiazole derivatives have potential applications in various fields. For instance, the calculated hyperpolarizability of the molecule shows that it may be used as a better Non-Linear Optical (NLO) agent in the future . Furthermore, these compounds have shown good cytotoxicity against tested cell lines, suggesting potential applications in cancer therapy .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-28-11-10-24-18-9-8-17(30(22,26)27)13-19(18)29-21(24)23-20(25)16-7-6-14-4-2-3-5-15(14)12-16/h6-9,12-13H,2-5,10-11H2,1H3,(H2,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWQNKJLNALWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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